

The Toxicological Profile of Dinoterb in Mammals: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoterb, a dinitrophenol herbicide, exhibits significant acute and potential chronic toxicity in mammalian species. This technical guide provides a comprehensive overview of the current toxicological data on **Dinoterb**, with a focus on its acute and chronic effects. Due to the limited availability of data for **Dinoterb** in certain toxicological areas, information from the closely related compound, dinoseb, has been included to provide a more complete assessment, with all instances of data substitution clearly noted. This guide summarizes quantitative toxicity data, details experimental methodologies for key toxicological studies, and presents visual representations of its mechanism of action and experimental workflows. The information is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of **Dinoterb** and related compounds.

Introduction

Dinoterb (2-tert-butyl-4,6-dinitrophenol) is a herbicide that was previously used for the control of broadleaf weeds.[1] As a member of the dinitrophenol class of chemicals, its primary mechanism of toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[2] This disruption of cellular energy production leads to a range of toxic effects. Regulatory bodies in several regions, including the European Union and the United States, have banned or severely restricted the use of **Dinoterb** due to concerns about its toxicity to humans and the



environment.[3] This guide provides a detailed examination of the acute and chronic toxicity of **Dinoterb** in mammals.

Acute Toxicity

Dinoterb exhibits high acute toxicity in mammals through oral and dermal routes of exposure. The primary signs of acute intoxication are consistent with the uncoupling of oxidative phosphorylation and include hyperthermia, sweating, headache, confusion, and in severe cases, seizures, coma, and death.[4][5]

Quantitative Acute Toxicity Data

A summary of the available quantitative acute toxicity data for **Dinoterb** is presented in Table 1.

Table 1: Acute Toxicity of Dinoterb in Mammals			
Exposure Route	Species	Endpoint	Value
Oral	Rat	LD50	25 mg/kg bw[6]
Dermal	Guinea pig	LD50	150 mg/kg bw[3]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a population of test animals.

Experimental Protocols for Acute Toxicity Testing

Standardized protocols, such as those established by the Organisation for Economic Cooperation and Development (OECD), are typically employed for acute toxicity testing.

- Test Animals: Young adult rats of a standard laboratory strain are used. Animals are fasted prior to dosing.
- Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.



- Dose Levels: A range of dose levels is used to determine the dose that causes mortality in 50% of the animals.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Pathology: A gross necropsy is performed on all animals at the end of the study.
- Test Animals: Young adult guinea pigs are used. The fur is clipped from the dorsal area of the trunk of the test animals.
- Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape.
- Exposure Duration: The exposure period is typically 24 hours.
- Observation Period: Animals are observed for mortality, skin reactions, and other signs of toxicity for at least 14 days.
- Pathology: A gross necropsy is performed on all animals at the end of the study.

Chronic Toxicity

Data on the chronic toxicity of **Dinoterb** are limited. To provide an indication of potential long-term effects, data from the structurally similar compound dinoseb are presented. Chronic exposure to dinitrophenols can lead to effects on various organ systems.

Quantitative Chronic Toxicity Data (Dinoseb)

Table 2 summarizes the chronic toxicity data for dinoseb, which can be considered indicative of the potential chronic effects of **Dinoterb**.

Value

2.7 mg/kg/day[7]

2.5 mg/kg/day[7]



6-Month Dietary

153-Day Dietary

Table 2:			
Chronic Toxicity			
of Dinoseb in			
Mammals			
Study Type	Species	Exposure Route	Endpoint
——————————————————————————————————————	<u> </u>	Exposure Modic	Епаропіс

Rat (male)

Rat

NOAEL: No-Observed-Adverse-Effect Level. The highest dose or exposure level of a substance at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects. LOAEL: Lowest-Observed-Adverse-Effect Level. The lowest dose or exposure level of a substance at which there is a statistically or biologically

NOAEL

LOAEL

Oral (diet)

Oral (diet)

Experimental Protocol for a 90-Day Oral Toxicity Study (as per OECD Guideline 408)

• Test Animals: Typically, rats of a standard laboratory strain are used.

significant increase in the frequency or severity of adverse effects.

- Dose Administration: The test substance is administered daily in graduated doses to several groups of experimental animals. The oral route (gavage, diet, or drinking water) is most common.
- Dose Levels: At least three dose levels and a concurrent control group are used.
- Duration: The exposure period is 90 days.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematological and clinical biochemistry examinations are performed.
- Pathology: At the end of the study, all animals are subjected to a full gross necropsy, and a
 comprehensive set of tissues from all animals in the control and high-dose groups are
 examined microscopically.



Reproductive and Developmental Toxicity

Dinoterb is suspected to be a reproductive and developmental toxin.[2] Due to the scarcity of specific data for **Dinoterb**, information from studies on dinoseb is presented to highlight the potential risks.

Quantitative Reproductive and Developmental Toxicity Data (Dinoseb)

Table 3 summarizes key findings from reproductive and developmental toxicity studies on dinoseb.



Table 3: Reproductive and Developmental Toxicity of Dinoseb in Mammals				
Study Type	Species	Exposure Route	Endpoint	Value
Combined Repeated Dose and Reproductive/De velopmental Toxicity Screening	Rat	Oral (gavage)	NOAEL (female)	0.78 mg/kg bw/day[1]
Combined Repeated Dose and Reproductive/De velopmental Toxicity Screening	Rat	Oral (gavage)	LOAEL (male)	0.78 mg/kg bw/day[1]
Combined Repeated Dose and Reproductive/De velopmental Toxicity Screening	Rat	Oral (gavage)	NOAEL (reproductive/dev elopmental)	2.33 mg/kg bw/day[1]
Developmental Toxicity	Rabbit	Dermal	NOAEL	1 mg/kg/day[7]
Teratology	Rabbit	Oral	NOAEL	3 mg/kg/day[8]



Experimental Protocols for Reproductive and Developmental Toxicity Testing

- Objective: To assess the effects of a substance on male and female reproductive performance, including gonadal function, estrous cycle, mating behavior, conception, gestation, parturition, lactation, and weaning, and on the growth and development of the offspring.[9][10]
- Test Animals: Typically rats.
- Procedure: The test substance is administered to parental (P) animals for a pre-mating period and throughout mating, gestation, and lactation. The first-generation (F1) offspring are then exposed to the substance from weaning through their own mating to produce a second generation (F2).
- Endpoints: Reproductive and developmental parameters are evaluated in both generations.
- Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female.[11][12]
- Test Animals: Typically rats and rabbits.
- Procedure: The test substance is administered to pregnant females during the period of organogenesis.
- Endpoints: Dams are examined for signs of toxicity. Fetuses are examined for external, visceral, and skeletal malformations.

Genotoxicity

Information on the genotoxicity of **Dinoterb** is not readily available. Genotoxicity testing is a critical component of toxicological assessment, and a standard battery of tests is typically required.

Experimental Protocols for Genotoxicity Testing



A standard battery of genotoxicity tests includes an assessment of gene mutations, and both in vitro and in vivo tests for chromosomal damage.

- Principle: This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects mutations that revert the original mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[13][14][15][16][17]
- Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted.
- Principle: This in vitro test detects structural chromosomal aberrations in cultured mammalian cells.[18][19][20][21][22]
- Procedure: Cultured mammalian cells are exposed to the test substance with and without metabolic activation. Cells are harvested at metaphase and analyzed for chromosomal abnormalities.
- Principle: This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes.
- Procedure: The test substance is administered to rodents (usually mice or rats). Bone
 marrow or peripheral blood is collected, and erythrocytes are analyzed for the presence of
 micronuclei.

Carcinogenicity

There is a lack of specific carcinogenicity data for **Dinoterb**. The related compound, dinoseb, has been classified by the EPA as a Category C carcinogen (limited evidence of carcinogenicity in animals).[8]

Experimental Protocol for a Carcinogenicity Study (as per OECD Guideline 451)

 Objective: To observe test animals for a major portion of their lifespan for the development of neoplastic lesions after exposure to the test substance.[23][24][25][26]



- Test Animals: Typically two rodent species, often rats and mice.
- Procedure: Animals are exposed to the test substance daily for a period of 18-24 months. At least three dose levels and a control group are used.
- Endpoints: Survival, clinical signs, body weight, and food consumption are monitored. A complete histopathological examination of all animals is conducted.

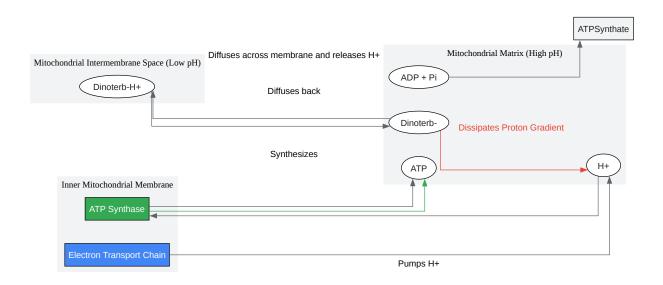
Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for **Dinoterb** is the uncoupling of oxidative phosphorylation in the mitochondria.[2]

Uncoupling of Oxidative Phosphorylation

Dinoterb, as a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the intermembrane space, which has a lower pH, it becomes protonated. It then diffuses into the mitochondrial matrix, which has a higher pH, and releases the proton. This shuttling of protons dissipates the proton gradient that is essential for the production of ATP by ATP synthase. The energy that would have been used for ATP synthesis is instead released as heat, leading to hyperthermia.





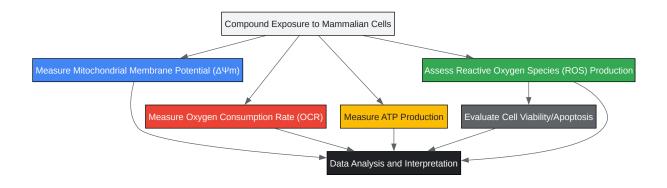
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Caption: Mechanism of **Dinoterb**-induced uncoupling of oxidative phosphorylation.

Experimental Workflow for Assessing Mitochondrial Toxicity

A typical workflow to investigate the mitochondrial toxicity of a compound like **Dinoterb** is outlined below.





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Caption: Experimental workflow for mitochondrial toxicity assessment.

Conclusion

Dinoterb is a herbicide with high acute toxicity in mammals, primarily due to its ability to uncouple mitochondrial oxidative phosphorylation. While specific data on its chronic, reproductive, developmental, genotoxic, and carcinogenic effects are limited, information from the closely related compound dinoseb suggests a potential for significant adverse health outcomes with long-term or developmental exposure. The provided experimental protocols and mechanistic diagrams offer a framework for further investigation and risk assessment of **Dinoterb** and other dinitrophenol compounds. Given the identified data gaps and the potential for severe toxicity, a cautious approach is warranted in any handling or potential exposure scenario involving **Dinoterb**.

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